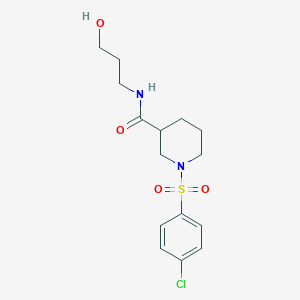
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide, also known as CP-122,288, is a compound that has been studied for its potential use as a treatment for various neurological disorders. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. In
Wirkmechanismus
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide is a selective antagonist of the NMDA receptor, which is involved in learning and memory processes in the brain. By blocking the NMDA receptor, 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide can prevent the overactivation of the receptor, which can lead to cell death and damage in the brain. 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has been shown to have neuroprotective effects and can prevent cell death in the brain. It has also been shown to reduce inflammation and oxidative stress in the brain. 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has been studied for its potential use in treating chronic pain and addiction, as it can modulate the release of neurotransmitters involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide is a useful tool for studying the NMDA receptor and its role in various neurological disorders. It has been shown to have neuroprotective effects and can prevent cell death in the brain. However, 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has limitations in terms of its selectivity and potency. There are also concerns about the potential side effects of blocking the NMDA receptor, such as cognitive impairment and memory loss.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide. One area of research is to optimize the synthesis of the compound to increase its yield and purity. Another area of research is to study the potential use of 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide in treating other neurological disorders, such as traumatic brain injury and stroke. Additionally, there is a need for more studies on the potential side effects of blocking the NMDA receptor, as well as the long-term effects of 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide use. Finally, there is a need for more research on the mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide, particularly in terms of its effects on neurotransmitter release and signaling pathways in the brain.
Conclusion
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide is a compound that has been studied for its potential use in treating various neurological disorders. It is a selective antagonist of the NMDA receptor and has been shown to have neuroprotective effects and can prevent cell death in the brain. 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has also been studied for its potential use in treating chronic pain and addiction. While there are limitations to the compound's selectivity and potency, there are several future directions for research on 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide, including optimizing its synthesis, studying its potential use in other neurological disorders, and investigating its mechanism of action.
Synthesemethoden
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide involves several steps. The first step is the reaction of 4-chlorobenzenesulfonyl chloride with 1-methoxypropan-2-amine to form 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)amine. This intermediate is then reacted with piperidine-3-carboxylic acid to form 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide. The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can prevent cell death in the brain. 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has also been studied for its potential use in treating chronic pain and addiction.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c16-13-4-6-14(7-5-13)23(21,22)18-9-1-3-12(11-18)15(20)17-8-2-10-19/h4-7,12,19H,1-3,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEGZYKINXLGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


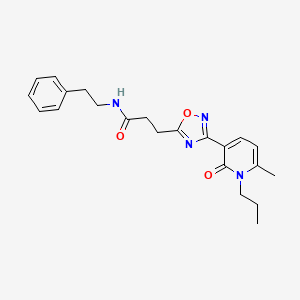
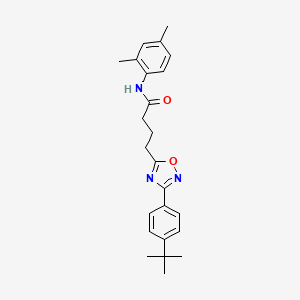
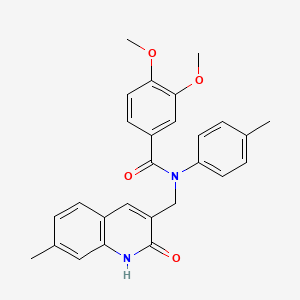
![N-(3,4-dimethoxyphenethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705045.png)
![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705046.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7705051.png)
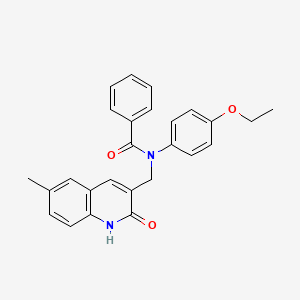
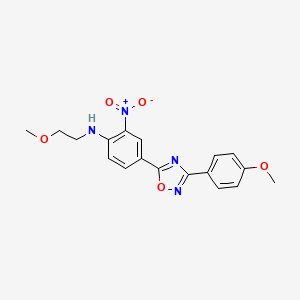
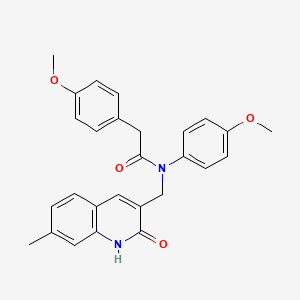
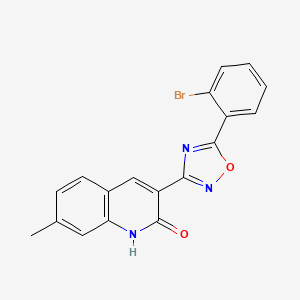
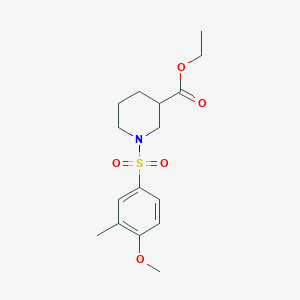

![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)